molecular formula C8H7ClN2O2 B2370606 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride CAS No. 1453272-23-5

1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B2370606
CAS No.: 1453272-23-5
M. Wt: 198.61
InChI Key: ZPMVVDYXGUIKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride is a versatile chemical intermediate in medicinal chemistry, serving as a core scaffold for developing novel therapeutic agents. Its primary research value lies in the field of oncology, where the rigid 1H-pyrrolo[3,2-c]pyridine structure is used to design potent colchicine-binding site inhibitors (CBSIs) that disrupt tubulin polymerization . This mechanism is critical in anticancer research, as inhibiting tubulin dynamics leads to mitotic arrest and apoptosis in proliferating cancer cells . Derivatives based on this scaffold have demonstrated moderate to excellent in vitro antitumor activities against various human cancer cell lines, including cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancers . The constrained heterocyclic system provides a stable, configurationally-restricted bioisostere for optimizing the bioactive conformation of lead compounds, overcoming stability issues associated with other chemotypes . This product is intended for use in pharmaceutical R&D, including hit-to-lead optimization, structure-activity relationship (SAR) studies, and the synthesis of more complex bioactive molecules. It is supplied as a hydrochloride salt to enhance solubility and handling for experimental purposes. For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.ClH/c11-8(12)7-3-5-4-9-2-1-6(5)10-7;/h1-4,10H,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMVVDYXGUIKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC(=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1453272-23-5
Record name 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of 1H-Pyrrolo[3,2-c]Pyridine-2-Carboxylic Acid

Ester Hydrolysis Method

The most widely reported route involves the hydrolysis of a preformed ester derivative. This method leverages the stability of ester intermediates during cyclization and subsequent functionalization.

Reaction Scheme:
  • Synthesis of Ethyl 1H-Pyrrolo[3,2-c]Pyridine-2-Carboxylate
    • Starting material: 2-Bromo-5-methylpyridine undergoes oxidation with m-chloroperbenzoic acid to form the N-oxide intermediate.
    • Nitration with fuming nitric acid introduces a nitro group, followed by cyclization using N,N-dimethylformamide dimethyl acetal and iron/acetic acid to yield the pyrrolopyridine core.
  • Hydrolysis to Carboxylic Acid
    • The ester intermediate is refluxed with sodium hydroxide in ethanol, followed by acidification with acetic acid to precipitate the carboxylic acid.

Example Procedure:

  • Reagents : Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate (1.3 mmol), 2M NaOH (1.7 mmol), ethanol.
  • Conditions : Reflux for 2 hours, pH adjustment to 4.0 with acetic acid.
  • Yield : 71% (reported for analogous compounds).
Key Data:
Step Reagents/Conditions Yield
Ester hydrolysis NaOH, ethanol, reflux 71%
Acidification Acetic acid, pH 4.0 -

Cyclization Approach

An alternative method constructs the pyrrolopyridine ring system directly, incorporating the carboxylic acid group during cyclization.

Reaction Scheme:
  • Formation of Nitropyridine Intermediate
    • 2-Bromo-5-methylpyridine is oxidized and nitrated to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide.
  • Cyclization with Dimethylformamide Dimethyl Acetal
    • The nitropyridine reacts with N,N-dimethylformamide dimethyl acetal to form a vinyl intermediate, which undergoes iron-mediated cyclization in acetic acid.
  • Functionalization
    • Suzuki coupling introduces aryl groups, followed by ester hydrolysis to generate the carboxylic acid.

Example Procedure:

  • Reagents : 2-Bromo-5-methylpyridine, m-chloroperbenzoic acid, fuming nitric acid, iron powder, acetic acid.
  • Conditions : Microwave irradiation (85°C, 30 minutes for coupling steps).
  • Yield : 60–75% (reported for related derivatives).

Formation of Hydrochloride Salt

The carboxylic acid is converted to its hydrochloride salt via treatment with hydrochloric acid. This step protonates the basic nitrogen in the pyridine ring, enhancing solubility and stability.

Procedure:

  • Neutralization
    • 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid is dissolved in anhydrous ethanol.
  • Salt Formation
    • Hydrogen chloride gas is bubbled through the solution, or concentrated HCl is added dropwise.
    • The mixture is stirred at room temperature until precipitation completes.
  • Isolation
    • The precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Key Data:

  • Solubility : Hydrochloride salt exhibits improved aqueous solubility compared to the free base.
  • Characterization : Protonation confirmed via $$ ^1H $$ NMR (shift in pyridine ring protons).

Optimization of Reaction Conditions

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for coupling and cyclization steps. For example, Suzuki couplings achieve completion in 26 minutes at 125°C, compared to 12–24 hours under conventional heating.

Catalytic Systems

  • Palladium Catalysts : Tetrakis(triphenylphosphine)palladium(0) enables efficient cross-coupling, with yields exceeding 70%.
  • Copper-Mediated Coupling : Copper(II) acetate facilitates Ullmann-type couplings for aryl group introduction.

Characterization and Analytical Data

Spectral Data

  • $$ ^1H $$ NMR (500 MHz, CDCl$$3$$) : δ 8.73 (s, 1H, pyridine-H), 7.56 (s, 1H, pyrrole-H), 3.92 (s, 3H, OCH$$3$$).
  • HRMS : Calcd for C$$8$$H$$6$$N$$2$$O$$2$$ [M+H]$$^+$$: 163.0504; Found: 163.0498.

Purity Assessment

  • HPLC : >98% purity achieved via silica gel chromatography (eluent: hexane/ethyl acetate).

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrrolopyridine core undergoes electrophilic substitution, with reactivity dictated by electron density distribution. While specific positional data for the [3,2-c] isomer is limited, studies on analogous pyrrolopyridines suggest substitution occurs at activated positions.

Reaction TypeReagents/ConditionsPositionProductReference
NitrationHNO₃/H₂SO₄, 0–5°CLikely 5Nitro derivative
BrominationBr₂/FeBr₃, RTLikely 5Bromo derivative
IodinationI₂/HNO₃, 50°CLikely 5Iodo derivative

Key Findings :

  • The electron-rich pyrrole ring directs electrophiles to meta/para positions relative to the pyridine nitrogen.

  • Substitution patterns are confirmed via NMR and mass spectrometry.

Nucleophilic Reactions of the Carboxylic Acid Group

The carboxylic acid moiety participates in classical acid-derived transformations, often requiring activation for nucleophilic attack.

Reaction TypeReagents/ConditionsProductYieldReference
EsterificationMeOH/H₂SO₄, reflux, 12hMethyl ester85–90%
AmidationSOCl₂ → RNH₂, DCM, RTAmide derivative70–75%
Salt FormationNaOH → Na⁺/K⁺ exchangeCarboxylate salt95%

Notes :

  • Hydrochloride salt dissociation in aqueous media enhances solubility for these reactions .

  • Amidation proceeds via acyl chloride intermediates.

Oxidation and Reduction Reactions

The fused ring system exhibits redox activity under controlled conditions.

Reaction TypeReagents/ConditionsProductSelectivityReference
OxidationKMnO₄, acidic H₂O, 80°CPyrrole ring oxidationModerate
ReductionH₂/Pd-C, MeOH, RTPyridine ring saturationHigh

Mechanistic Insights :

  • Oxidation targets the pyrrole ring, forming lactam or ketone derivatives.

  • Catalytic hydrogenation selectively reduces the pyridine ring to piperidine.

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group, generating simpler heterocycles.

ConditionsCatalystProductYieldReference
200°C, N₂ atmosphereCu powder1H-pyrrolo[3,2-c]pyridine60%
150°C, QuinolineNoneSame as above45%

Applications :

  • Decarboxylation products serve as intermediates for drug discovery.

Salt Metathesis and Counterion Exchange

The hydrochloride salt undergoes ion exchange in basic or competing salt environments.

ReagentConditionsProductSolubility ChangeReference
NaOH (aq.)RT, 1hSodium carboxylateIncreased in H₂O
AgNO₃EtOH, 30minSilver carboxylateInsoluble precipitate

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₈ClN₂O₂
  • Molecular Weight : Approximately 198.60 g/mol
  • CAS Number : 1453272-23-5

The hydrochloride form enhances solubility and stability, making it suitable for various biological studies and drug formulation applications.

1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride exhibits several biological activities that suggest potential therapeutic applications:

  • Anticancer Activity : The compound has demonstrated efficacy in inhibiting cancer cell proliferation by targeting fibroblast growth factor receptors (FGFRs). Studies have shown IC50 values as low as 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong inhibitory activity against these targets. The inhibition of FGFRs can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Antibacterial Properties : Research indicates that this compound possesses antibacterial activity against both gram-positive and gram-negative bacteria. Its mechanism may involve interference with bacterial cellular processes, although specific targets remain to be fully elucidated.
  • Protein-Ligand Interactions : The compound is used in studies involving interactions with proteins such as bovine serum albumin, which helps in understanding its pharmacokinetic properties and potential therapeutic uses.

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its stability and solubility make it suitable for:

  • Drug Development : The compound's ability to inhibit key biological targets positions it as a candidate for developing new anticancer agents.
  • Pharmaceutical Formulations : Its solubility profile allows it to be incorporated into various formulations aimed at enhancing bioavailability in therapeutic applications.

Case Studies

Several studies highlight the therapeutic potential of this compound:

  • Anticancer Efficacy : A study demonstrated that treatment with this compound led to significant apoptosis in breast cancer cell lines (4T1), showcasing its potential as an effective cancer treatment agent.
  • Antibacterial Activity : Another investigation revealed that derivatives of this compound exhibited notable antibacterial effects against common pathogens, indicating its utility in developing new antibiotics.

Mechanism of Action

The mechanism of action of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts microtubule dynamics, which are crucial for cell division and intracellular transport.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Isomers

The ring junction position significantly impacts properties:

  • 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride ([3,2-c] isomer) has a distinct nitrogen arrangement compared to the [2,3-c] isomer (e.g., compounds 9c and 10a–c in ).
  • Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9c) : This ethyl ester derivative, synthesized in 85% yield, serves as a precursor for carboxylic acid analogs. The ester group increases lipophilicity, favoring membrane permeability in biological assays .

Substituent Effects

Compound Name Substituent Yield Key Properties Applications References
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) Methoxy 80% Enhanced electron density; potential CNS activity Intermediate
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) Chloro 71% Increased hydrophobicity; halogen bonding Antimicrobial agents
5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid CF₃ N/A High electronegativity; metabolic stability Not reported
  • Trifluoromethyl analogs (e.g., CAS 920979-05-1) exhibit moderate structural similarity (0.51) to the target compound, suggesting divergent reactivity profiles .

Salt Forms and Stability

  • Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride : Though structurally distinct (morpholine-fused core), this hydrochloride salt is emphasized for its versatility in pharmaceuticals and agrochemicals, highlighting the utility of hydrochloride forms in improving solubility and formulation stability .

Biological Activity

1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its biological activities that suggest potential therapeutic applications, especially in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

This compound primarily exhibits its biological effects through the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are critical mediators in cell proliferation and angiogenesis, making them attractive targets in cancer therapy. The inhibition of these receptors can lead to reduced cancer cell proliferation and increased apoptosis.

Key Biological Activities:

  • Inhibition of FGFRs : The compound has been shown to selectively inhibit FGFR1, FGFR2, and FGFR3 with varying potency. For instance, one study reported IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong inhibitory activity against these targets .
  • Induction of Apoptosis : In vitro studies have demonstrated that treatment with this compound leads to apoptosis in cancer cell lines, particularly breast cancer cells (4T1) .
  • Inhibition of Cell Migration : The compound also reduces the migration and invasion capabilities of cancer cells, which is crucial for metastasis prevention .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its therapeutic efficacy. Modifications to the compound's structure can significantly influence its biological activity.

Modification Effect on Activity
Hydroxyl Group PresenceDecreased FGFR potency when too close to F489
Molecular Weight ReductionEnhanced lead compound characteristics
Substituent VariationsDifferent substituents lead to varying IC50 values

Research has indicated that specific modifications can enhance binding affinity and selectivity towards FGFRs, which is vital for developing more effective anticancer agents .

Case Studies

Several studies have explored the biological activity of 1H-pyrrolo[3,2-c]pyridine derivatives. Notably:

  • In Vitro Studies : A study assessed the effects of various derivatives on breast cancer cell lines. The most potent derivative exhibited an IC50 value of 7 nM against FGFR1 and significantly inhibited cell proliferation and migration .
  • Animal Models : In vivo studies using mouse models demonstrated that compounds based on this scaffold could effectively reduce tumor growth and metastasis when administered at therapeutic doses .
  • Comparative Analysis : A comparative analysis with other known FGFR inhibitors revealed that 1H-pyrrolo[3,2-c]pyridine derivatives possess superior potency and selectivity profiles, making them promising candidates for further development .

Q & A

Q. What steps validate the absence of genotoxicity in early-stage drug development?

  • Methodological Answer : Conduct Ames tests (TA98 and TA100 strains) with and without metabolic activation (S9 fraction). Follow OECD Guideline 471, using 0.1–1 mg/mL compound concentrations. Confirm negative results via micronucleus assays in CHO-K1 cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.